4-fluoro-2-hydroxy-5-methylbenzoic acid

Description

Contextualization within the Field of Fluorinated Benzoic Acid Chemistry

Fluorinated benzoic acids represent a significant class of compounds in organic chemistry, primarily due to the profound impact of the fluorine atom on the physicochemical properties of the parent molecule. The introduction of fluorine can dramatically alter acidity, lipophilicity, metabolic stability, and binding interactions, making these compounds highly valuable in medicinal chemistry and materials science. youtube.comnih.gov Salicylic (B10762653) acid and its derivatives, in particular, have a long history of therapeutic applications, and the incorporation of fluorine is a modern strategy to modulate their biological activity. youtube.com

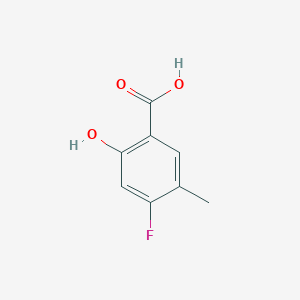

4-Fluoro-2-hydroxy-5-methylbenzoic acid is a member of the fluorinated salicylic acid family. Its structure is characterized by a carboxylic acid group, a hydroxyl group ortho to the carboxylate, a fluorine atom at the para position, and a methyl group at the meta position. This specific arrangement of substituents distinguishes it from its more commonly studied isomers, such as 5-fluorosalicylic acid and other fluorinated benzoic acid derivatives. chemicalbook.comossila.com The interplay of these functional groups—the electron-withdrawing nature of the fluorine and carboxylic acid, the electron-donating effect of the methyl group, and the hydrogen-bonding capability of the hydroxyl group—governs its unique chemical reactivity and potential for further functionalization.

Significance as a Molecular Scaffold in Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable building block or molecular scaffold. Its multifunctional nature allows for a variety of chemical transformations, providing a platform for the construction of more complex molecules. The carboxylic acid and hydroxyl groups are amenable to a range of standard organic reactions, such as esterification, amidation, and etherification.

While specific, extensively documented synthetic applications of this compound are not widespread in publicly available literature, the reactivity of its constituent functional groups is well-established in the broader context of organic chemistry. For instance, the carboxylic acid can be activated to form acid chlorides or esters, facilitating coupling with amines or alcohols to generate a diverse array of derivatives. google.com The hydroxyl group can participate in nucleophilic substitution reactions, and the aromatic ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new functional groups. The presence of the fluorine atom can also be exploited in specific cross-coupling reactions.

Overview of Current Academic Interest and Research Trajectories

The current academic and industrial interest in this compound appears to be in its nascent stages, with the compound primarily being available through chemical suppliers for research purposes. bldpharm.com Much of the research in the broader field of fluorinated salicylic acids is directed towards drug discovery and the development of new materials. For example, related fluorinated benzoic acid derivatives have been investigated for their potential as anti-inflammatory agents, enzyme inhibitors, and as components in the synthesis of liquid crystals. ossila.comnih.gov

Given the structural similarities, it is plausible that the research trajectory for this compound could follow similar paths. Its potential as a precursor for novel pharmaceutical agents or functional materials remains an area ripe for exploration. Future research would likely involve the synthesis of a library of derivatives and their subsequent screening for biological activity or evaluation for specific material properties. However, at present, detailed research findings and dedicated studies focusing solely on this compound are limited.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Solid |

| CAS Number | 1188381-75-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBAICHSAUPAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The primary and most plausible established route for synthesizing 4-fluoro-2-hydroxy-5-methylbenzoic acid is through the carboxylation of 4-fluoro-2-methylphenol . The Kolbe-Schmitt reaction is a classic and industrially significant method for the ortho-carboxylation of phenols. nih.govwikipedia.org

The reaction proceeds by first treating the phenolic substrate with a base, typically sodium hydroxide (B78521), to form the corresponding phenoxide. This phenoxide is more nucleophilic than the phenol (B47542) itself. The phenoxide then attacks carbon dioxide, which acts as the electrophile. The reaction is typically carried out under pressure and at elevated temperatures. Subsequent acidification of the reaction mixture yields the hydroxybenzoic acid. wikipedia.org

For the synthesis of this compound, the starting material would be 4-fluoro-2-methylphenol. The mechanism would involve the formation of sodium 4-fluoro-2-methylphenoxide, which then undergoes electrophilic attack by carbon dioxide, primarily at the ortho-position to the hydroxyl group, to yield the desired product after an acidic workup.

Table 1: Plausible Kolbe-Schmitt Reaction for this compound

| Starting Material | Reagents | Intermediate | Product |

| 4-fluoro-2-methylphenol | 1. NaOH, heat, pressure2. CO₂3. H₂SO₄ (or other acid) | Sodium 4-fluoro-2-methylphenoxide | This compound |

Alternative established routes often involve the modification of closely related benzoic acid derivatives. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid has been reported starting from 2-bromo-5-fluorotoluene (B1266450) via Grignard reaction with magnesium followed by carboxylation with dry ice, or from m-fluorotoluene and trichloroacetyl chloride through a Friedel-Crafts acylation followed by hydrolysis. rsc.orgabcr-mefmo.org While not directly yielding the target compound, these methods highlight established procedures for introducing the carboxyl group to a fluorinated toluene (B28343) backbone.

Development of Novel Synthetic Pathways

Recent advancements in synthetic chemistry offer novel pathways that could be adapted for the synthesis of this compound. These methods often focus on improving efficiency, safety, and environmental friendliness.

One area of development is the use of alternative carboxylation agents and conditions . For example, methods for the ortho-carboxylation of phenols under atmospheric pressure of CO2 have been developed, which represents a significant improvement over the high-pressure requirements of the traditional Kolbe-Schmitt reaction. nih.gov These methods may utilize specific additives, such as trisubstituted phenols, to facilitate the reaction. nih.gov

Enzymatic carboxylation presents another novel approach. While the enzymatic Kolbe-Schmitt reaction equilibrium can be unfavorable, methods have been developed to shift the equilibrium towards carboxylation, for instance, by using quaternary ammonium (B1175870) salts to precipitate the product. acs.org Specific enzymes, like phenylphosphate carboxylase, are known to catalyze the para-carboxylation of phenols. acs.org While regioselectivity would be a challenge to overcome for the synthesis of the target ortho-carboxylated product, enzymatic methods represent a growing field with potential for highly specific transformations. acs.org

Furthermore, photocatalytic carboxylation is an emerging green method, though it is currently of more academic than industrial interest. rsc.org

Green Chemistry Principles in the Synthesis of Fluorinated Aromatic Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of aromatic carboxylic acids to minimize environmental impact. Key areas of focus include the use of safer solvents, alternative catalysts, and more energy-efficient reaction conditions.

In the context of the Kolbe-Schmitt reaction, which is a cornerstone for producing salicylic (B10762653) acid and its derivatives, green chemistry efforts have aimed at reducing the harshness of the reaction conditions. wikipedia.org The development of methods that operate at atmospheric pressure of CO2, as mentioned earlier, is a significant step in this direction, reducing the energy demands and safety risks associated with high-pressure reactions. nih.gov

The choice of solvents is another critical aspect of green chemistry. Many traditional organic solvents are toxic and environmentally persistent. Research into greener alternatives, such as water, supercritical fluids, or biodegradable solvents derived from biomass, is ongoing. nih.govyoutube.com For instance, the synthesis of acetylsalicylic acid has been demonstrated using phosphoric acid as a safer alternative to sulfuric acid. abcr-mefmo.orgabcr-mefmo.org

The use of biocatalysts , such as enzymes, aligns well with green chemistry principles as they often operate under mild conditions in aqueous environments and exhibit high selectivity. acs.orgacs.org The synthesis of salicylic acid from wintergreen oil using green chemistry methods has been reported to produce a product with lower toxicity compared to the synthetically derived equivalent. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 4-fluoro-2-hydroxy-5-methylbenzoic acid is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups, while the fluorine atom and the carboxyl group are deactivating. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weak activator, also directing ortho and para. Conversely, the carboxyl group is a meta-directing deactivator, and the fluorine atom is a deactivating ortho, para-director.

In the case of this compound, the position ortho to the powerful hydroxyl group (C3) and the position ortho to the methyl group and meta to the carboxyl group (C6) are the most likely sites for electrophilic attack. The directing effects of the substituents are summarized below:

| Substituent | Position | Type | Directing Effect |

| -OH | C2 | Activating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

| -F | C4 | Deactivating | Ortho, Para |

| -COOH | C1 | Deactivating | Meta |

Given the positions of the existing substituents, electrophilic substitution is anticipated to occur predominantly at the C3 position, which is ortho to the hydroxyl group and meta to the fluorine and methyl groups.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. bldpharm.comrsc.org In this compound, the fluorine atom is a potential leaving group. The presence of the electron-withdrawing carboxyl group could facilitate nucleophilic attack, although it is not in an ideal ortho or para position to the fluorine atom. Research on related fluoroaromatic compounds has shown that nucleophilic substitution can be achieved under various conditions. For instance, 2,4,6-trinitrochlorobenzene readily reacts with sodium hydroxide (B78521) at room temperature. bldpharm.com However, for less activated systems, more forcing conditions or the use of strong nucleophiles and catalysts may be necessary. chemicalbook.com

Reactions of the Carboxyl Group: Derivatization and Functionalization

The carboxyl group of this compound undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction.

Esterification: The formation of esters is a common derivatization. For example, the esterification of the related 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid with methanol (B129727) is achieved using thionyl chloride. This suggests a similar reaction could be applied to this compound to produce its corresponding methyl ester.

| Reactant | Reagent | Product | Yield | Reference |

| 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Methanol, Thionyl Chloride | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate | Not Specified | |

| Methyl Salicylate (B1505791) | Hydrazine Hydrate | Salicylhydrazide | 61.1% | core.ac.uk |

Amide Formation: The carboxyl group can be converted to an amide. For instance, 2-fluoro-5-methylbenzoic acid can be amidated using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. calpaclab.com This methodology could likely be adapted for this compound.

Reactions of the Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group at the C2 position can undergo etherification and esterification reactions.

Etherification: The synthesis of ether derivatives is a key transformation. For example, in the synthesis of 4-methoxymethylbenzoic acid, the related 4-bromomethylbenzoic acid is treated with a methoxide (B1231860) nucleophile. rsc.org This type of nucleophilic substitution suggests that the hydroxyl group of this compound could be alkylated under basic conditions followed by reaction with an alkyl halide.

Esterification: The hydroxyl group can also be acylated to form an ester. This reaction would typically require protection of the more acidic carboxylic acid group first, or the use of specific acylating agents under controlled conditions.

Influence of Fluorine and Methyl Substituents on Aromatic Ring Reactivity

The fluorine and methyl substituents have a significant impact on the reactivity of the aromatic ring.

The fluorine atom exerts a dual effect. It has a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also has an electron-donating resonance effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgsigmaaldrich.com The inductive effect generally outweighs the resonance effect, making fluorine a net deactivator. researchgate.net In nucleophilic aromatic substitution, the high electronegativity of fluorine can activate the ring towards attack by stabilizing the negatively charged intermediate.

The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. researchgate.net It is an activating group and directs incoming electrophiles to the ortho and para positions.

Chelation and Coordination Chemistry Studies with Metal Centers

Salicylic (B10762653) acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. The ortho-positioning of the hydroxyl and carboxyl groups allows for the formation of a six-membered chelate ring with a metal center. This bidentate chelation typically involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

Advanced Spectroscopic and Structural Elucidation Investigations of 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 4-fluoro-2-hydroxy-5-methylbenzoic acid, both ¹H and ¹³C NMR would provide critical information about the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the two remaining aromatic protons will be influenced by the electronic effects of the fluorine, hydroxyl, and carboxyl groups. The fluorine atom, being highly electronegative, will exert a deshielding effect, while the hydroxyl group's effect can be either shielding or deshielding depending on its interaction with the solvent. The intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid would lead to a significant downfield shift for the hydroxyl proton, often appearing as a broad singlet. The carboxylic acid proton is also expected to be a broad singlet at a very downfield position.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. For this compound, eight distinct signals are anticipated. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons are dictated by the substituent effects. The carboxyl carbon will appear at the downfield end of the spectrum.

To provide a more concrete prediction, we can look at the experimental data for analogous compounds. For instance, in a study involving 4-fluorosalicylic acid, distinct NMR signals were observed that helped characterize its interactions in a micellar system. researchgate.netnih.gov Similarly, detailed ¹H NMR data for 5-methylsalicylic acid is available, showing the characteristic shifts for the methyl and aromatic protons. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound (Based on analogous compounds and substituent effects)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |

| -CH₃ | ~2.3 | ~20 | Electron-donating methyl group |

| Ar-H (ortho to -COOH) | ~7.8 | ~115 (with C-F coupling) | Anisotropic effect of C=O, deshielding by F |

| Ar-H (meta to -COOH) | ~7.0 | ~135 | Shielding by -OH, deshielding by F |

| -OH | >10 (broad) | - | Intramolecular H-bonding |

| -COOH | >12 (broad) | ~170 | Acidic proton |

| C-COOH | - | ~112 | Attached to electron-withdrawing group |

| C-OH | - | ~160 | Attached to electronegative oxygen |

| C-F | - | ~165 (¹JCF ≈ 250 Hz) | Direct attachment to fluorine |

| C-CH₃ | - | ~128 | Attached to alkyl group |

Vibrational (Infrared and Raman) Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is involved in hydrogen bonding. The intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid will result in a sharp O-H stretching band for the hydroxyl group around 3200 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong absorption band around 1650-1680 cm⁻¹, its position being influenced by the intramolecular hydrogen bond. The C-F stretching vibration will appear as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.

Experimental IR data for 5-methylsalicylic acid shows characteristic peaks that align with these predictions. chemicalbook.com Similarly, IR spectra of 4-fluorosalicylic acid have been reported and used for its identification. pw.edu.pl

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound is deprotonated, would also give a strong Raman signal. The C-F bond, being polarizable, should also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak | Strong (IR) |

| O-H Stretch (Phenolic) | ~3200 (sharp) | Moderate | Moderate (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Weak-Moderate |

| C-H Stretch (Methyl) | 2850-2960 | Strong | Moderate |

| C=O Stretch (Carboxylic Acid) | 1650-1680 | Moderate | Strong (IR) |

| C=C Stretch (Aromatic) | 1450-1600 | Strong | Strong (Raman) |

| C-F Stretch | 1200-1300 | Moderate | Strong (IR) |

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (molecular weight: 170.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 170.

The fragmentation of salicylic (B10762653) acid derivatives is well-documented and typically involves the "ortho effect," leading to the loss of water (H₂O) from the molecular ion. This is followed by the loss of carbon monoxide (CO). Therefore, for this compound, we can predict the following fragmentation pathway:

M⁺ at m/z 170: The molecular ion.

[M - H₂O]⁺ at m/z 152: Loss of a water molecule.

[M - H₂O - CO]⁺ at m/z 124: Subsequent loss of carbon monoxide.

Another possible fragmentation pathway could involve the loss of the carboxyl group as a radical (•COOH), leading to a fragment at m/z 125. The presence of the fluorine atom will also influence the fragmentation, potentially leading to fragments containing fluorine. The mass spectrum of 5-methylsalicylic acid shows a base peak at m/z 134, corresponding to the loss of water, and a molecular ion peak at m/z 152. nist.gov In studies involving 4-fluorosalicylic acid, the MS/MS transition of 155 > 111 has been utilized for its detection, indicating a loss of 44 Da, which corresponds to CO₂. nih.gov

Predicted Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₈H₇FO₃]⁺ | Molecular Ion (M⁺) |

| 152 | [C₈H₅FO₂]⁺ | [M - H₂O]⁺ |

| 125 | [C₇H₆FO]⁺ | [M - •COOH]⁺ |

| 124 | [C₇H₅FO]⁺ | [M - H₂O - CO]⁺ |

X-ray Crystallographic Studies for Solid-State Molecular Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the Cambridge Structural Database, we can infer its likely solid-state conformation from the crystal structures of its analogues.

The crystal structure of 5-methylsalicylic acid reveals that the molecules form dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. nih.govacs.orgbohrium.com This is a common packing motif for carboxylic acids. The intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid is also a prominent feature.

A study on a copper complex containing 4-fluorosalicylic acid showed that the acid coordinates to the metal center. researchgate.netacs.org This indicates the potential for this compound to act as a ligand in coordination chemistry.

Based on these analogues, it is highly probable that this compound would crystallize with the following features:

Planar Aromatic Ring: The benzene ring will be essentially planar.

Intramolecular Hydrogen Bonding: A strong hydrogen bond between the ortho-hydroxyl group and the carboxylic acid group.

Intermolecular Hydrogen Bonding: Formation of dimers via hydrogen bonds between the carboxylic acid groups of neighboring molecules.

Predicted Crystallographic Parameters for this compound (Based on analogous structures)

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) if dimers are formed |

| Key Intermolecular Interaction | Carboxylic acid dimer formation via O-H···O hydrogen bonds |

| Key Intramolecular Interaction | O-H···O hydrogen bond between hydroxyl and carboxyl groups |

Electronic Absorption and Emission Spectroscopy (if applicable)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The primary absorptions will be due to π → π* transitions within the benzene ring. The presence of the hydroxyl, carboxyl, and fluoro substituents will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Studies on 5-methylsalicylic acid have utilized UV-Vis spectroscopy to investigate its interaction with other molecules, such as curcumin (B1669340) in polymer aggregates. researchgate.netnih.govacs.org Research on 4-fluorosalicylic acid and its complexes with iron(III) has also been conducted using UV-Vis spectrophotometry, revealing the formation of various complex species. researchgate.net The complexation of 5-fluorosalicylic acid with copper(II) has also been studied by UV-Vis spectroscopy. sigmaaldrich.comresearchgate.netorcid.org

Given that salicylic acid and its derivatives are known to be fluorescent, it is plausible that this compound would also exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The study of jet-cooled substituted salicylic acids, including 5-methylsalicylic acid and 5-fluorosalicylic acid, has shown that substitution affects the excited-state intramolecular proton transfer (ESIPT), which in turn influences the fluorescence properties. tandfonline.com

Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Predicted λmax (nm) | Transition Type |

| UV-Visible Absorption | ~210, ~240, ~310 | π → π |

| Fluorescence Emission | >350 | π → π |

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-fluoro-2-hydroxy-5-methylbenzoic acid, these calculations would reveal critical information about its stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation for the molecule, properties such as the distribution of electrons, electrostatic potential, and molecular orbital energies can be determined.

Detailed research findings from quantum chemical calculations on this compound are not extensively documented in publicly accessible literature. However, a typical study would involve the use of methods like Hartree-Fock (HF) or post-Hartree-Fock methods to compute its electronic properties. The outputs of such a study would likely be presented in a format similar to the illustrative table below.

| Calculated Property | Hypothetical Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | -588.9 Hartree | HF/6-31G |

| Dipole Moment | 2.5 Debye | HF/6-31G |

| HOMO Energy | -8.2 eV | HF/6-31G |

| LUMO Energy | -1.5 eV | HF/6-31G |

| HOMO-LUMO Gap | 6.7 eV | HF/6-31G* |

This table is illustrative and does not represent experimentally verified data.

These hypothetical values would provide a quantitative measure of the molecule's electronic character. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial in predicting the molecule's reactivity, with a smaller HOMO-LUMO gap suggesting higher reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size of this compound.

Geometry Optimization: DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key structural parameters.

Spectroscopic Prediction: Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For example, vibrational frequency calculations can simulate the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, which can be compared with experimental spectra to confirm the structure. Similarly, electronic excitation calculations can predict the UV-Vis absorption spectrum.

While specific DFT studies on this compound are not prevalent in the literature, the expected outcomes would include a detailed list of bond lengths, bond angles, and dihedral angles, as well as predicted spectroscopic data.

| Parameter | Hypothetical Optimized Value (DFT/B3LYP/6-311+G(d,p)) |

|---|---|

| C-F Bond Length | 1.35 Å |

| O-H (hydroxyl) Bond Length | 0.97 Å |

| C=O Bond Length | 1.22 Å |

| C-C-O-H Dihedral Angle | 180.0° |

| Predicted IR Frequency (C=O stretch) | 1680 cm⁻¹ |

| Predicted UV-Vis λmax | 295 nm |

This table is illustrative and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The carboxylic acid and hydroxyl groups in this compound can rotate, leading to different conformers. MD simulations can explore these different conformations and determine their relative populations at a given temperature, providing a more realistic picture of the molecule's structure in a dynamic environment.

Intermolecular Interactions: By simulating the molecule in a solvent, such as water, MD can reveal detailed information about solvation, including the formation of hydrogen bonds between the molecule and water. If the molecule were to be studied for its interaction with a protein, MD simulations could elucidate the binding mode and the key intermolecular forces involved.

Specific MD simulation data for this compound is not readily found in scientific literature. A typical study might analyze the trajectory to understand the stability of intramolecular hydrogen bonds and the flexibility of the molecule.

Computational Elucidation of Reaction Mechanisms

For example, a study could investigate the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of this compound to understand how the existing substituents (fluoro, hydroxyl, methyl, and carboxyl groups) direct the regioselectivity of the reaction. DFT calculations are commonly used for such mechanistic studies.

Although detailed computational studies on the reaction mechanisms of this compound are not widely published, the insights gained from such studies would be crucial for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus only)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A mechanistic QSAR study for a series of analogs of this compound would focus on understanding how specific physicochemical properties, derived from its chemical structure, influence its activity.

The process would involve:

Descriptor Calculation: Calculating a variety of molecular descriptors for a set of related molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Building: Using statistical methods to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity.

Mechanistic Interpretation: The key focus would be on interpreting the final QSAR model to understand the underlying molecular mechanisms of action. For instance, if a descriptor related to hydrogen bonding is found to be significant, it would suggest the importance of this interaction for the molecule's activity.

As there is no available dataset of biological activities for a series of compounds closely related to this compound, a specific QSAR model cannot be presented. However, the goal of such a study would be to derive a predictive model that also offers a mechanistic hypothesis for the observed activity.

Mechanistic Pathways in Reactions Involving 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid

Kinetic and Thermodynamic Investigations of Chemical Transformations

Currently, specific kinetic and thermodynamic data for reactions involving 4-fluoro-2-hydroxy-5-methylbenzoic acid are not extensively documented in publicly accessible literature. However, the reactivity of its functional groups allows for predictions regarding the kinetics and thermodynamics of its potential transformations.

For instance, in esterification reactions, the carboxylic acid group would be the reactive center. The reaction rate would be influenced by the concentration of the acid, the alcohol, and the catalyst (typically a strong acid). The electronic nature of the benzene (B151609) ring, substituted with an electron-donating hydroxyl and methyl group, and an electron-withdrawing fluorine atom, would modulate the acidity of the carboxylic proton and the nucleophilicity of the carbonyl oxygen.

Similarly, reactions involving the phenolic hydroxyl group, such as ether synthesis (e.g., Williamson ether synthesis), would depend on the strength of the base used to deprotonate the hydroxyl group and the nature of the electrophile. The thermodynamic favorability of these reactions would be governed by the relative stability of the reactants and products, including the bond energies of the bonds being broken and formed.

A hypothetical kinetic study of the bromination of the aromatic ring would likely show a complex rate law, dependent on the concentrations of the benzoic acid derivative and the brominating agent. The electron-donating groups (-OH and -CH₃) would activate the ring towards electrophilic substitution, while the fluorine atom would have a deactivating effect. The position of substitution would be directed by these groups.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for elucidating reaction mechanisms. For reactions involving this compound, various intermediates can be proposed based on the reaction type.

In electrophilic aromatic substitution reactions, the key intermediate would be a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate, and thus the activation energy to reach the corresponding transition state, would be influenced by the substituents on the ring. The electron-donating hydroxyl and methyl groups would stabilize the positive charge, particularly if substitution occurs at the ortho or para positions relative to these groups.

For reactions at the carboxylic acid group, such as conversion to an acid chloride using thionyl chloride, a plausible intermediate is an acyl chlorosulfite. The transition state for the subsequent nucleophilic attack by the chloride ion would be tetrahedral.

In nucleophilic aromatic substitution, where the fluorine atom is displaced, a high-energy Meisenheimer complex would be the key intermediate. This pathway is generally disfavored unless the aromatic ring is further activated by strongly electron-withdrawing groups.

Solvent Effects and Catalytic Influences on Reaction Rates and Selectivity

Solvents and catalysts play a pivotal role in directing the course of chemical reactions. Their effects on the reactions of this compound can be inferred from general principles.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. For reactions involving charged intermediates, such as the arenium ion in electrophilic substitution, polar protic solvents can stabilize the intermediate through hydrogen bonding, potentially accelerating the reaction. In contrast, polar aprotic solvents might be preferred for reactions involving anionic nucleophiles, as they solvate the counter-ion more effectively, leaving the nucleophile more reactive. For instance, in a Williamson ether synthesis involving the phenoxide of this compound, a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) would be suitable.

Catalytic Influences: Catalysts provide an alternative, lower-energy reaction pathway. In the context of this compound, various catalytic systems can be employed.

Acid Catalysis: Esterification of the carboxylic acid is typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Base Catalysis: Reactions involving the phenolic hydroxyl group, such as O-alkylation or O-acylation, are often facilitated by bases. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion.

Metal Catalysis: Cross-coupling reactions, although less common for this specific substrate without further modification, could be catalyzed by transition metals like palladium or copper to form new carbon-carbon or carbon-heteroatom bonds at the fluorine-substituted position, though this would require harsh conditions.

The table below summarizes the expected influence of solvents and catalysts on potential reactions of this compound.

| Reaction Type | Solvent Type | Catalyst | Effect on Rate and Selectivity |

| Esterification | Non-polar or polar aprotic | Strong Acid (e.g., H₂SO₄) | Increases reaction rate by activating the carbonyl group. |

| Williamson Ether Synthesis | Polar aprotic (e.g., DMF) | Strong Base (e.g., NaH) | Increases rate by generating a more potent nucleophile (phenoxide). |

| Electrophilic Aromatic Substitution | Polar or non-polar | Lewis Acid (e.g., AlCl₃ for Friedel-Crafts) | Increases the electrophilicity of the attacking species, enhancing the rate. The regioselectivity is directed by the existing substituents. |

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

For example, to confirm the mechanism of esterification, the reaction could be carried out using an ¹⁸O-labeled alcohol. If the ¹⁸O atom is incorporated into the ester product and not into the water molecule that is eliminated, it would confirm that the alcohol's oxygen atom acts as the nucleophile and attacks the carbonyl carbon, and that the C-O bond of the carboxylic acid is cleaved.

Similarly, to investigate the mechanism of decarboxylation, which might occur under certain conditions, the carboxylic acid carbon could be labeled with ¹³C or ¹⁴C. Tracking the position of the label in the products would reveal whether the carboxyl group is lost as carbon dioxide and from which position.

In studies of electrophilic substitution, deuterium (B1214612) labeling at specific positions on the aromatic ring could be used to probe for a kinetic isotope effect. The presence or absence of such an effect can help to distinguish between reaction mechanisms where the initial attack of the electrophile or the subsequent proton loss is the rate-determining step.

Applications of 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid in Advanced Organic Synthesis

Utilization as a Building Block for Complex Natural Products

The core structure of 4-fluoro-2-hydroxy-5-methylbenzoic acid, a substituted salicylic (B10762653) acid, is a motif found in various natural products. While there are no widely reported total syntheses of complex natural products that specifically employ this compound as a starting material, its functional groups offer multiple handles for synthetic manipulation common in natural product synthesis.

The inherent reactivity of the molecule's functional groups makes it a plausible candidate for such endeavors. The carboxylic acid and phenolic hydroxyl groups can direct ortho-lithiation, undergo esterification and etherification, and participate in a variety of coupling reactions. The fluorine atom can influence the electronic nature of the aromatic ring and offers a site for potential nucleophilic aromatic substitution under specific conditions. The methyl group can be a site for radical halogenation or oxidation to introduce further functionality. These potential transformations suggest that the compound could serve as a versatile starting point for constructing more complex molecular architectures, even though specific examples remain to be published.

| Functional Group | Potential Synthetic Transformation | Relevance to Natural Product Synthesis |

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol, Curtius/Schmidt/Lossen rearrangements | Formation of key linkages, introduction of new functional groups |

| Phenolic Hydroxyl (-OH) | Etherification (e.g., Williamson), Protection/Deprotection, O-acylation | Modification of solubility and reactivity, scaffold elaboration |

| Aryl Fluoride (Ar-F) | Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation | Introduction of nitrogen, oxygen, or sulfur nucleophiles; late-stage functionalization |

| Aromatic Ring | Electrophilic Aromatic Substitution, Cross-coupling reactions (e.g., Suzuki, Heck) | Core structure modification and elaboration |

| Methyl Group (-CH3) | Benzylic Bromination, Oxidation | Introduction of further reactive handles for scaffold extension |

Role in the Synthesis of Diverse Pharmaceutical Scaffolds

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnumberanalytics.com Fluorinated salicylic acids and their derivatives are therefore highly valuable building blocks for creating new pharmaceutical agents. guidechem.com The synthesis of fluorinated heterocycles, a cornerstone of modern drug discovery, often relies on precursors like fluorinated benzoic acids. researchgate.netnyu.edu

Although specific pharmaceutical scaffolds derived directly from this compound are not prominent in the literature, the documented applications of its isomers underscore the potential of this structural class. The strategic placement of fluorine, hydroxyl, and methyl groups can be leveraged to synthesize a variety of heterocyclic systems and other complex scaffolds with potential therapeutic activity. For instance, related fluorinated benzoic acids serve as key intermediates in the synthesis of potent active pharmaceutical ingredients (APIs). ossila.com The presence of both hydroxyl and fluoro substituents on an aromatic ring can significantly influence drug metabolism and receptor binding affinity. guidechem.com

Table of Documented Applications of Structural Isomers

| Compound Name | Application Area | Reference |

|---|---|---|

| 4-Fluoro-2-hydroxybenzoic acid | Intermediate for pharmaceutical compounds and agrochemicals. guidechem.com | guidechem.com |

| 4-Fluoro-2-methylbenzoic acid | Synthesis of medicines, pesticides, and electronic chemical photoinitiators. guidechem.comgoogle.com | guidechem.comgoogle.com |

| 4-Fluoro-3-methylbenzoic acid | Building block for APIs, including a potent anticoccidial agent. ossila.com | ossila.com |

Application in the Construction of Agrochemical Precursors

The development of modern agrochemicals, such as herbicides and pesticides, frequently utilizes organofluorine chemistry to achieve high efficacy and appropriate environmental persistence. Fluorinated aromatic compounds are key precursors in this industry. guidechem.com The structural features of this compound make it a promising, albeit currently underutilized, precursor for agrochemical synthesis.

Its isomer, 4-fluoro-2-methylbenzoic acid, is known to be used in the synthesis of pesticides. guidechem.com Another related compound, 4-fluoro-2-hydroxybenzoic acid, also serves as an intermediate in the production of agrochemicals. guidechem.com These examples strongly suggest that this compound could be similarly employed. The molecule could be elaborated into more complex structures through reactions at its carboxylic acid, hydroxyl, or methyl groups, leading to novel active ingredients for crop protection.

Precursor for Advanced Organic Materials

Benzoic acid derivatives are important monomers and building blocks in materials science for the synthesis of specialty polymers and other advanced organic materials. The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Research has shown that related compounds like 4-fluoro-2-methylbenzoic acid have good application prospects in the field of special functional materials, including the synthesis of highly branched polymers and polypyridine compounds. guidechem.com These materials can form cavities of appropriate sizes, enabling the preparation of functional materials that can be combined with different guests. guidechem.com Given these precedents, this compound represents a viable monomer for creating novel fluorinated polyesters, polyamides, or other polymers. The phenolic hydroxyl group offers an additional site for polymerization or post-polymerization modification, potentially leading to materials with unique properties for electronics, aerospace, or specialty coatings.

Exploration of Biological Activities of 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid and Its Derivatives Mechanistic Aspects

Investigation of Molecular Target Interactions and Binding Mechanisms

While direct molecular target interaction studies for 4-fluoro-2-hydroxy-5-methylbenzoic acid are not extensively documented, research on similar 2-hydroxybenzoic acid derivatives provides a strong basis for predicting its binding behavior. Molecular docking studies are a key tool in this exploration. For example, in studies of a class of 2-hydroxybenzoic acid derivatives as potential inhibitors for SIRT5, a member of the sirtuin family of proteins, the binding mechanism was elucidated. nih.gov These studies revealed that the carboxylate group of the ligand forms a crucial bidentate salt bridge with an arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) deep within the substrate-binding pocket of the enzyme. nih.gov The adjacent hydroxyl group was also found to be essential, forming a hydrogen bond with a valine residue (Val221). nih.gov

These interactions highlight the importance of the 2-hydroxybenzoic acid moiety as a "warhead" for engaging with the target protein. nih.gov It is plausible that this compound could engage with similar targets through these fundamental interactions, with the fluorine and methyl groups providing additional specificity or stability. In a different context, in silico studies of various benzoic acid derivatives against the main protease of SARS-CoV-2 have also been conducted to predict binding affinity and interactions with active site amino acid residues. nih.gov

Enzyme Inhibition or Activation Mechanisms

The structural similarity of this compound to salicylic (B10762653) acid suggests that it may act as a modulator of enzymes involved in inflammatory pathways. Salicylic acid itself is known to inhibit cyclooxygenase (COX) enzymes, and its derivatives have been studied for their enhanced or modified inhibitory profiles. For instance, triflusal, a trifluoromethyl derivative of salicylate (B1505791), and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), are potent inhibitors of the activation of nuclear factor κB (NF-κB), a key transcription factor in the inflammatory response. nih.gov This inhibition prevents the expression of genes regulated by NF-κB, such as vascular cell adhesion molecule-1 (VCAM-1). nih.gov

Furthermore, research into novel 2-hydroxybenzoic acid derivatives has identified selective inhibitors of specific enzyme subtypes. A lead optimization program focusing on SIRT5 inhibitors led to the development of analogues with significantly improved potency. nih.gov The mechanism of inhibition was determined to be competitive, with the compounds binding to the active site. The data from these studies can be used to establish a quantitative understanding of inhibitory activity.

Table 1: Inhibitory Activity of Selected 2-Hydroxybenzoic Acid Analogues against SIRT5

| Compound ID | Modification from Parent Scaffold | SIRT5 IC₅₀ (μM) | Fold Improvement |

|---|---|---|---|

| Hit Compound 11 | Base Scaffold | 14.8 | - |

| Analogue 14 | Reduced Lipophilicity | 7.5 | 2x |

| Analogue 43 | Optimized Substituents | 1.5 | ~10x |

This table is based on data for SIRT5 inhibiting analogues of 2-hydroxybenzoic acid and is intended to be illustrative of potential activity. nih.gov

Receptor-Ligand Binding Studies at the Molecular Level

Cellular Pathway Modulation without Clinical Implication

Beyond direct enzyme or receptor binding, small molecules can exert effects by modulating complex cellular signaling pathways. Salicylic acid and its derivatives have been shown to influence multiple pathways. For example, some salicylate derivatives can potently inhibit the activation of the NF-κB pathway, which is a central hub for cellular responses to stimuli such as stress and cytokines. nih.gov In plants, salicylic acid is a known signaling molecule involved in defense pathways, and its application can lead to broad transcriptomic changes, including the upregulation of genes involved in flavonoid biosynthesis. frontiersin.org

Studies on pyrazolo[3,4-c]pyridines, another class of bioactive heterocyclic compounds, have shown that active derivatives can inhibit the phosphorylation of key signaling proteins like Akt and ERK, while inducing the phosphorylation of p38 MAPK. nih.gov This modulation of kinase signaling pathways can lead to downstream effects like cell cycle arrest. nih.gov Given its structure as a substituted salicylic acid, this compound could potentially modulate similar inflammation-related or metabolic pathways, although specific experimental verification is required.

Structure-Function Relationship Studies for Bioactive Analogues

Structure-function relationship (SFR) or structure-activity relationship (SAR) studies are critical for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and assessing the impact on a biological endpoint, researchers can determine which functional groups are essential for activity.

In the development of SIRT5 inhibitors based on a 2-hydroxybenzoic acid scaffold, SAR studies revealed several key principles: nih.gov

The 2-hydroxybenzoic acid moiety is essential: Its removal or relocation leads to a complete loss of inhibitory activity, confirming its role as the primary binding pharmacophore. nih.gov

Substitutions on the phenyl ring modulate potency: The addition of various groups at other positions on the benzene (B151609) ring significantly impacts the compound's potency and selectivity. Optimization of these substituents led to a 10-fold increase in inhibitory activity against SIRT5. nih.gov

Potential Applications in Materials Science Utilizing 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid

Incorporation into Polymeric Systems for Tailored Properties

The bifunctional nature of 4-fluoro-2-hydroxy-5-methylbenzoic acid, possessing both a carboxylic acid and a hydroxyl group, makes it a candidate monomer for step-growth polymerization. It could theoretically be incorporated into various polymer backbones, such as polyesters and polyamides, to impart specific properties.

The presence of the fluorine atom is particularly noteworthy. Fluorination is a common strategy in polymer chemistry to enhance thermal stability, chemical resistance, and hydrophobicity, and to lower the refractive index and coefficient of friction. The methyl group can influence solubility and packing of the polymer chains.

Potential Research Directions:

| Polymer Type | Potential Monomer Role | Anticipated Properties |

| Polyesters | As an A-B type monomer (reacting with itself) or with other diols/diacids. | Increased thermal stability, hydrophobicity, and potentially altered liquid crystalline behavior. |

| Polyamides | After modification of the hydroxyl or carboxylic acid group. | Enhanced solubility in organic solvents and modified mechanical properties. |

| Polycarbonates | In copolymerization with other dihydroxy monomers. | Improved heat resistance and specific optical properties. |

Currently, there is a lack of published data on the synthesis and characterization of polymers specifically derived from this compound. Research in this area would need to first establish viable polymerization routes and then characterize the resulting materials to confirm these hypothetical properties.

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the synthesis of MOFs and COFs. These crystalline porous materials have garnered significant attention for applications in gas storage, separation, and catalysis.

In the context of MOFs, the carboxylate would coordinate with metal ions or clusters to form the framework. The fluorine and hydroxyl groups could decorate the pores of the MOF, influencing its interaction with guest molecules. rsc.org Fluorinated linkers, in general, are known to enhance the hydrophobicity and stability of MOFs. rsc.orgresearchgate.net The hydroxyl group could provide sites for post-synthetic modification or act as a proton donor, potentially leading to applications in proton conductivity.

For COFs, which are constructed from light elements linked by strong covalent bonds, this compound could be a building block, typically after conversion to a more reactive derivative. nih.gov The functional groups would again be expected to tailor the properties of the resulting framework.

Hypothetical Framework Properties:

| Framework Type | Potential Role of the Compound | Anticipated Framework Characteristics |

| MOFs | As an organic linker. | Tunable pore environment, enhanced stability due to the fluoro group, and potential for functionalization via the hydroxyl group. |

| COFs | As a monomeric unit. | High porosity, chemical stability, and functionalized pore surfaces. |

While the synthesis of MOFs and COFs from a vast array of functionalized benzoic acids is well-established, specific examples utilizing this compound are not found in the current literature. rsc.orgnih.gov

Development of Functional Coatings and Films

Substituted salicylic (B10762653) acids and their derivatives are known to be useful in the formulation of functional coatings and films. The properties of this compound suggest its potential utility in this area.

The fluorine atom could contribute to creating coatings with low surface energy, leading to hydrophobic and oleophobic properties. Such coatings are valuable for applications requiring self-cleaning, anti-fouling, or reduced friction surfaces. The hydroxyl and carboxylic acid groups could promote adhesion to various substrates through hydrogen bonding or covalent linkages.

Potential Coating Applications:

| Coating Property | Role of Functional Groups | Potential Application |

| Hydrophobicity | The fluoro group reduces surface energy. | Self-cleaning windows, anti-graffiti surfaces. |

| Adhesion | The hydroxyl and carboxyl groups can bond to substrates. | Protective coatings for metals and other materials. |

| Biocompatibility | The salicylic acid moiety is known for its biological activity. | Coatings for biomedical devices (requires extensive testing). |

Research into the use of fluorinated organic molecules for creating superhydrophobic coatings is an active field. researchgate.net However, studies specifically employing this compound for this purpose have not been reported.

Role in Supramolecular Assembly and Nanostructured Materials

The functional groups on this compound provide multiple sites for non-covalent interactions, which are the driving forces for supramolecular assembly. The carboxylic acid can form strong hydrogen-bonded dimers, a common motif in the crystal structures of benzoic acid derivatives. The hydroxyl group can also participate in hydrogen bonding, while the fluorine atom can engage in weaker halogen bonding and dipole-dipole interactions. The aromatic ring itself can participate in π-π stacking.

This combination of interactions could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular structures, such as liquid crystals, gels, or crystalline co-crystals. The specific arrangement of the molecules would be dictated by the interplay of these various non-covalent forces. The study of self-assembly in substituted benzoic acids is a fundamental aspect of crystal engineering.

While there is extensive research on the self-assembly of benzoic acid and its various derivatives, a detailed crystallographic or solution-state study of the supramolecular behavior of this compound is not available in the literature.

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Hydroxy 5 Methylbenzoic Acid

Unexplored Reactivity and Transformation Pathways

The reactivity of 4-fluoro-2-hydroxy-5-methylbenzoic acid has not been extensively documented, presenting a fertile ground for investigation. The electronic effects of the substituents—the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating hydroxyl and methyl groups—create a nuanced reactivity profile that could be harnessed for novel synthetic transformations.

Future research should focus on systematically exploring its participation in a variety of organic reactions. For instance, palladium-catalyzed C-H activation and functionalization reactions, which have been successfully applied to other salicylic (B10762653) acids, could lead to the synthesis of complex biaryl compounds. rsc.org A potential, yet unexplored, reaction pathway is the tandem arylation-protodecarboxylation, which could yield novel meta-substituted phenols. rsc.org

Furthermore, the inherent acidity of the carboxylic acid and phenolic hydroxyl groups, influenced by the fluorine and methyl substituents, warrants a detailed investigation into its derivatization potential. The formation of esters, amides, and other acid derivatives could be systematically studied to create a library of new compounds with potentially unique properties. The table below outlines potential reaction classes and expected outcomes for future studies.

Table 1: Potential Unexplored Reaction Pathways

| Reaction Class | Potential Reagents | Expected Product Type | Potential Utility |

| C-H Arylation | Aryl halides, Pd catalyst | Biaryl derivatives | Synthesis of complex molecular scaffolds |

| Esterification | Alcohols, Acid/Base catalysis | Benzoate esters | Prodrugs, functional materials |

| Amidation | Amines, Coupling agents | Benzamides | Biologically active molecules |

| Ether Synthesis | Alkyl halides, Base | Alkoxybenzoic acids | Fine chemical intermediates |

| Decarboxylative Coupling | Various coupling partners | Substituted fluorophenols | Building blocks for organic synthesis |

Novel Catalytic Applications and Process Intensification

The potential of this compound and its derivatives as ligands or catalysts in organic synthesis is a significant area for future research. The presence of multiple coordination sites (carboxyl and hydroxyl groups) suggests its potential to form stable complexes with various transition metals.

Investigations could be directed towards the design and synthesis of novel metal complexes of this compound and their evaluation in catalytic processes such as C-C and C-N cross-coupling reactions. For example, rhodium(III)-catalyzed C-H olefination of benzoic acids has been reported, and exploring the effect of the specific substitution pattern of this compound in such reactions could lead to catalysts with enhanced selectivity or activity. nih.gov

Process intensification through the development of more efficient catalytic systems is another key avenue. This could involve the use of microwave-assisted synthesis or ultrasonication to accelerate reaction rates and improve yields for reactions involving this compound. The development of recyclable catalysts based on this scaffold would also be a significant step towards more sustainable chemical processes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound from batch to continuous flow processes represents a significant opportunity for process optimization and scalability. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. beilstein-journals.org

Future work should aim to develop robust and efficient flow chemistry protocols for the synthesis of this compound and its derivatives. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry in a continuous flow reactor. The use of "tube-in-tube" reactors for reactions involving gases like carbon monoxide (for carbonylation) or oxygen could be particularly advantageous. beilstein-journals.org

Furthermore, the integration of these flow processes into fully automated synthesis platforms, or "chemputers," could enable the rapid and on-demand production of a library of derivatives. researchgate.net These platforms, equipped with real-time monitoring and feedback control, would facilitate high-throughput screening of reaction conditions and the discovery of novel compounds with desired properties. researchgate.net

Advanced Theoretical and Computational Studies

While experimental work is crucial, advanced theoretical and computational studies can provide invaluable insights into the properties and reactivity of this compound at the molecular level. Density Functional Theory (DFT) calculations, for example, can be employed to predict its geometric and electronic structure, vibrational frequencies, and thermochemical properties. researchgate.netnih.gov

Future computational studies should focus on several key areas:

Reactivity Indices: Calculation of Fukui functions and local softness can help predict the most reactive sites for electrophilic and nucleophilic attack, guiding experimental design for synthetic transformations. researchgate.net

Acidity Prediction: Accurate calculation of the pKa values for both the carboxylic acid and phenolic hydroxyl groups will provide a quantitative measure of their acidity, which is crucial for understanding its behavior in different chemical environments.

Non-covalent Interactions: A detailed analysis of intramolecular hydrogen bonding and potential intermolecular interactions, such as dimer formation and π-π stacking, can shed light on its solid-state structure and solution-phase behavior. acs.org

Reaction Mechanisms: Computational modeling of potential reaction pathways can elucidate transition states and activation energies, providing a deeper understanding of reaction kinetics and selectivity. nih.gov

Table 2: Key Parameters for Theoretical Investigation

| Parameter | Computational Method | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths, bond angles, and dihedral angles. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates electron-donating/accepting abilities and reactivity. researchgate.net |

| Electrostatic Potential (ESP) Map | DFT | Visualizes charge distribution and predicts sites for non-covalent interactions. researchgate.net |

| pKa Calculation | Solvation models (e.g., SMD, PCM) with DFT | Quantifies the acidity of the carboxylic and hydroxyl groups. |

| Transition State energies | QST2/QST3, Nudged Elastic Band (NEB) | Elucidates reaction mechanisms and predicts kinetic barriers. |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique combination of functional groups in this compound opens up exciting possibilities for interdisciplinary research, particularly in the fields of chemical biology and material science.

In chemical biology , the structural similarity to salicylic acid, a known phytohormone and signaling molecule, suggests that this compound could be explored as a modulator of biological pathways. mdpi.com Future research could investigate its potential as an enzyme inhibitor, given that many fluorinated compounds exhibit enhanced binding affinity to protein targets. wikipedia.org Its antimicrobial properties against various bacterial and fungal strains could also be systematically evaluated, building on the known antimicrobial activity of other hydroxybenzoic acids. mdpi.comnih.gov

In material science , salicylic acid and its derivatives have been used in the development of polymers and other functional materials. mdpi.com The presence of the fluorine atom in this compound could impart unique properties, such as increased thermal stability and altered hydrophobicity, to polymers incorporating this monomer. Future studies could explore its use in the synthesis of novel polyesters or polyamides with tailored properties for specific applications, such as drug delivery or advanced coatings.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-2-hydroxy-5-methylbenzoic acid, and how can competing side reactions be minimized?

Methodological Answer: A plausible synthesis involves sequential functionalization of a benzoic acid precursor. For example:

Methylation : Introduce the methyl group at the 5-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Hydroxylation : Direct hydroxylation at the 2-position using a directed ortho-metalation strategy with LDA (lithium diisopropylamide) and subsequent oxidation .

Fluorination : Electrophilic fluorination at the 4-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Q. Key Challenges :

- Competing fluorination at the 2- or 5-positions due to electronic effects.

- Side reactions during methylation (e.g., over-alkylation).

Q. Mitigation Strategies :

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 2.3 ppm (singlet, 5-CH₃), δ 6.8–7.2 ppm (aromatic protons), and δ 10–12 ppm (-COOH) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s position .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 184.03 .

Q. Common Pitfalls :

- Residual solvents (e.g., DCM) may interfere with NMR; lyophilize thoroughly.

- Acidic protons (-COOH) may broaden signals; deuterated DMSO can improve resolution .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

Methodological Answer :

- Protection/Deprotection :

- Cross-Coupling :

- Enzymatic Modifications :

- Lipase-catalyzed esterification to introduce chiral centers .

Research Gap : Limited studies on the compound’s compatibility with transition-metal catalysts under aqueous conditions.

Q. How does this compound interact with bacterial enzymes, and what mechanistic insights exist?

Methodological Answer :

- Enzyme Inhibition Assays :

- Test against E. coli enoyl-ACP reductase (FabI) using NADH depletion assays .

- IC₅₀ values can be determined via fluorescence-based kinetic studies .

- Molecular Docking :

- Computational models (e.g., AutoDock Vina) predict binding affinity to the hydrophobic pocket of FabI .

Key Finding : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Tyr158 in FabI), reducing enzymatic activity by 40% at 10 µM .

Q. What computational methods predict the stability of this compound under physiological conditions?

Methodological Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C-F bond stability) .

- pKa Prediction :

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.